Cas no 2171438-86-9 ((2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid structure
2171438-86-9 structure
商品名:(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid
CAS番号:2171438-86-9
MF:C25H28N2O6
メガワット:452.499627113342
CID:5860334
PubChem ID:165553452

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid
    • EN300-1490624
    • 2171438-86-9
    • (2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
    • インチ: 1S/C25H28N2O6/c1-2-21(24(29)30)27-23(28)22-12-11-15(33-22)13-26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,2,11-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15?,21-,22?/m0/s1
    • InChIKey: LTNVXQJOTYPQLP-DKXYKWQCSA-N
    • ほほえんだ: O1C(C(N[C@H](C(=O)O)CC)=O)CCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490624-1000mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490624-500mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
500mg
$3233.0 2023-09-28
Enamine
EN300-1490624-2500mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490624-5000mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490624-100mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1490624-10000mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490624-1.0g
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
1g
$0.0 2023-06-05
Enamine
EN300-1490624-50mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
50mg
$2829.0 2023-09-28
Enamine
EN300-1490624-250mg
(2S)-2-({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolan-2-yl}formamido)butanoic acid
2171438-86-9
250mg
$3099.0 2023-09-28

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid 関連文献

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acidに関する追加情報

Comprehensive Guide to (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid (CAS No. 2171438-86-9)

(2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. With the CAS number 2171438-86-9, this compound plays a crucial role in the development of novel therapeutic agents. Researchers and pharmaceutical companies frequently search for Fmoc-protected amino acid derivatives like this one due to their importance in solid-phase peptide synthesis (SPPS).

The compound features an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, which is highly valued for its stability under basic conditions and ease of removal under mild acidic conditions. This makes (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid particularly useful in automated peptide synthesizers. Current trends in peptide-based drug development have increased demand for such building blocks, especially in the fields of oncology, neurology, and metabolic disorders.

One of the most searched questions regarding this compound is: "What is the role of Fmoc-protected amino acids in peptide synthesis?" The answer lies in their ability to provide temporary protection for the amino group during coupling reactions, while allowing selective deprotection when needed. The oxolane (tetrahydrofuran) ring in this particular derivative adds conformational constraints that can be valuable for creating specific peptide secondary structures.

From a chemical perspective, (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid demonstrates excellent solubility in common organic solvents such as DMF and DMSO, which are typically used in SPPS protocols. The compound's molecular weight and purity are critical parameters that researchers often investigate, as these factors directly influence coupling efficiency in peptide chain elongation.

The pharmaceutical industry's growing interest in peptide therapeutics has led to increased attention on high-quality building blocks like this compound. Recent advancements in peptide drug delivery systems and targeted therapies have created new opportunities for specialized amino acid derivatives. Researchers are particularly interested in how the structural features of (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid might influence the pharmacokinetic properties of resulting peptide drugs.

Quality control is another frequently searched topic related to this compound. Analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy are essential for verifying the identity and purity of CAS 2171438-86-9. The compound typically appears as a white to off-white powder with specific melting point and optical rotation characteristics that serve as additional quality indicators.

Storage conditions for (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid are another common query. The compound should be stored at -20°C in a dry environment, protected from light and moisture to maintain stability. Proper handling and storage are crucial for preserving the reactivity of the Fmoc protecting group and the overall integrity of the molecule.

In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to peptide synthesis that might affect the use of such protected amino acids. However, the unique properties of (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid ensure its continued relevance in both academic and industrial settings. The compound's compatibility with automated synthesizers and its reliable performance in difficult couplings contribute to its enduring popularity.

The future applications of CAS 2171438-86-9 may expand beyond traditional peptide synthesis. Emerging research areas such as peptide-based materials and bioconjugation chemistry are creating new demand for specialized amino acid derivatives. The compound's structural features make it particularly interesting for creating constrained peptides with enhanced biological stability and activity.

For researchers working with (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid, understanding its spectral properties is essential. The compound exhibits characteristic UV absorption due to the Fmoc chromophore, which can be useful for monitoring reactions and purification processes. This feature is particularly valuable in quality control and process optimization.

As the field of precision medicine advances, the demand for customized peptide sequences is expected to grow, further increasing the importance of high-quality building blocks like (2S)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid. The compound's versatility and reliability ensure its position as a valuable tool in modern drug discovery and development pipelines.

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